molecular formula C5H5IN2O2 B2630466 5-Iodo-1-methyluracil CAS No. 45774-47-8

5-Iodo-1-methyluracil

Cat. No.: B2630466
CAS No.: 45774-47-8
M. Wt: 252.011
InChI Key: VQCQTJWSCCBUFL-UHFFFAOYSA-N
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Description

5-Iodo-1-methyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of a hydrogen atom at the 5-position of the uracil ring with an iodine atom and the presence of a methyl group at the 1-position. The molecular formula of this compound is C5H5IN2O2, and it is known for its applications in various fields, including medicinal chemistry and molecular biology .

Preparation Methods

Chemical Reactions Analysis

5-Iodo-1-methyluracil undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine monochloride, potassium iodide, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-1-methyluracil has several scientific research applications:

Comparison with Similar Compounds

5-Iodo-1-methyluracil is similar to other halogenated uracil derivatives, such as 5-fluorouracil and 5-bromouracil. These compounds share a common pyrimidine structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific reactivity and applications:

Properties

IUPAC Name

5-iodo-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQTJWSCCBUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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